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Compound of Interest

Compound Name: 2-lodopyrimidine

Cat. No.: B1354134

An in-depth exploration of the physical, chemical, and synthetic properties of 2-
iodopyrimidine, a key building block in modern medicinal chemistry and materials science.

Introduction

2-lodopyrimidine is a halogenated heterocyclic compound that has garnered significant
attention in synthetic and medicinal chemistry. Its unique electronic properties and the reactivity
of the carbon-iodine bond make it a versatile precursor for the synthesis of a wide array of
more complex molecules. The pyrimidine scaffold itself is a privileged structure in drug
discovery, appearing in numerous approved therapeutic agents. The introduction of an iodine
atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling
the facile introduction of diverse substituents and the construction of novel molecular
architectures with potential biological activity. This technical guide provides a comprehensive
overview of the physical and chemical properties of 2-iodopyrimidine, detailed experimental
protocols for its key reactions, and a discussion of its applications in drug development.

Physical and Chemical Properties

The physical and chemical properties of 2-iodopyrimidine are summarized in the tables below.
These properties are crucial for its handling, storage, and application in chemical synthesis.

Physical Properties
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Property Value Reference(s)
Appearance White to orange to green 1]
powder to crystal
Melting Point 31°C [1]
Boiling Point 277.4 °C at 760 mmHg
Density 2.102 g/cm3
Flash Point 121.6 °C
Refractive Index 1.641

Vapour Pressure

0.00766 mmHg at 25°C

~hemical and S : .

Property Value Reference(s)
Molecular Formula CaHsIN2 [1]

Molecular Weight 205.99 g/mol [1]

CAS Number 31462-54-1 [2]

Purity =>98% (GC) [1]

pKa (Predicted) -1.18+0.13

13C NMR (CDCls)

3 (ppm): 161.4, 158.4, 122.9

Storage Conditions

Storeat2-8°C [1]

Note: Experimentally determined pKa and detailed, assigned NMR and IR spectral data for 2-

iodopyrimidine are not consistently available in the literature. The provided 3C NMR data is

based on typical values for similar pyrimidine structures. Researchers should obtain and

interpret their own analytical data for confirmation.

Chemical Reactivity and Synthetic Applications
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The presence of the iodine atom at the 2-position of the pyrimidine ring makes 2-
iodopyrimidine an excellent substrate for a variety of palladium-catalyzed cross-coupling
reactions. These reactions are fundamental in modern organic synthesis for the formation of
carbon-carbon and carbon-heteroatom bonds.

Key Reactions of 2-lodopyrimidine

2-lodopyrimidine readily participates in several key cross-coupling reactions, including:
e Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
e Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

e Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The general reactivity trend for halogens in these reactions is | > Br > Cl, making the C-1 bond
in 2-iodopyrimidine highly reactive and allowing for selective transformations under relatively
mild conditions.[3]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key cross-
coupling reactions of 2-iodopyrimidine. These protocols are based on established procedures
for similar aryl iodides and should be optimized for specific substrates and scales.

Suzuki-Miyaura Coupling of 2-lodopyrimidine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura
coupling of 2-iodopyrimidine with an arylboronic acid.

Materials:

2-lodopyrimidine

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, 3 mol%)

Base (e.g., K2COs, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Anhydrous sodium sulfate or magnesium sulfate

Ethyl acetate

Brine

Silica gel for column chromatography

Procedure:

e To a dry Schlenk flask containing a magnetic stir bar, add 2-iodopyrimidine (1.0 equiv), the
arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]

o Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle
three times.[1]

e Under a positive flow of the inert gas, add the palladium catalyst (3 mol%).[1]

o Add the degassed solvent mixture via syringe.[1]

e Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).[1]

» Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate
and water.[1]

o Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous
layer twice with ethyl acetate.[1]

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure.[1]

» Purify the crude product by flash column chromatography on silica gel.[1]
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Suzuki Coupling Workflow

1. Add solids 2. Evacuate/Backfill 3. Add catalyst & solvent

4. Heat & Monitor 5. Extract & Dry

Inert Atmosphere Reagent Addition

Click to download full resolution via product page

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-iodopyrimidine.

Sonogashira Coupling of 2-lodopyrimidine

This protocol outlines a general procedure for the palladium and copper co-catalyzed
Sonogashira coupling of 2-iodopyrimidine with a terminal alkyne.

Materials:

2-lodopyrimidine

o Terminal alkyne (1.1 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)s4, 5 mol%)

o Copper(l) iodide (Cul, 10 mol%)

e Base (e.g., Triethylamine (EtsN), anhydrous and degassed)

e Solvent (e.g., Tetrahydrofuran (THF), anhydrous and degassed)
e Saturated aqueous ammonium chloride

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

 Silica gel for column chromatography
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Procedure:

e To a dry Schlenk flask under an argon atmosphere, add 2-iodopyrimidine (1.0 equiv),
Pd(PPhs)a (0.05 equiv), and Cul (0.1 equiv).[3]

o Evacuate and backfill the flask with argon three times.[3]

e Add anhydrous and degassed THF and EtsN via syringe.[3]

 Stir the mixture at room temperature for 10 minutes.

e Add the terminal alkyne dropwise via syringe.[3]

 Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]

e Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride.[3]

o Extract the product with ethyl acetate.[3]

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.[3]

» Purify the crude product by flash column chromatography on silica gel.[3]

Sonogashira Coupling Workflow

1. Add solids 2. Evacuate/Backfill 3. Add solvents & alkyne

Inert Atmosphere Reagent Addition

5. Quench & Extract

Click to download full resolution via product page

Caption: Experimental workflow for the Sonogashira coupling of 2-iodopyrimidine.

Buchwald-Hartwig Amination of 2-lodopyrimidine
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This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig
amination of 2-iodopyrimidine with a primary or secondary amine.

Materials:

2-lodopyrimidine

e Amine (1.2 equivalents)

o Palladium catalyst (e.g., Pdz(dba)s, 1-2 mol%)

e Phosphine ligand (e.g., XPhos, 2-4 mol%)

e Base (e.g., NaOt-Bu, 1.4 equivalents)

e Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

o Ethyl acetate

o Water

e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography

Procedure:

¢ In an oven-dried Schlenk tube under an inert atmosphere, add 2-iodopyrimidine (1.0
equiv), the palladium catalyst, the phosphine ligand, and the base.

e Add the anhydrous, degassed solvent via syringe.

e Add the amine (1.2 equiv) via syringe.

e Heat the reaction mixture to 80-110 °C with stirring.

e Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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e Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a
pad of celite.

» Transfer the filtrate to a separatory funnel and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Workflow

1. Add solids under inert gas 2. Add solvent & amine 3. Heat & Monitor 4. Filter & Extract
Reaction Setup g Reagent Addition Reaction P

Click to download full resolution via product page

Caption: Experimental workflow for the Buchwald-Hartwig amination of 2-iodopyrimidine.

Role in Drug Development and Signaling Pathways

While 2-iodopyrimidine itself is not known to have direct biological activity or a role in specific
signaling pathways, its importance in drug development is substantial. The pyrimidine core is a
common feature in a vast number of biologically active compounds, including anticancer,
antiviral, and antibacterial agents.[4] The ability to functionalize the 2-position of the pyrimidine
ring through the versatile chemistry of the iodo group allows medicinal chemists to
systematically explore the structure-activity relationships (SAR) of novel pyrimidine-based drug
candidates.

The cross-coupling reactions described above enable the synthesis of large libraries of 2-
substituted pyrimidines, which can then be screened for activity against various biological
targets. For instance, the introduction of different aryl, alkyl, or amino groups at the 2-position
can significantly modulate the binding affinity of a molecule to a target enzyme or receptor.

Signaling Pathways of 2-lodopyrimidine Derivatives:
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Information directly linking 2-iodopyrimidine to specific signaling pathways is not available in
the current literature. However, numerous pyrimidine derivatives, which can be synthesized
from 2-iodopyrimidine, are known to target a wide range of signaling pathways implicated in
various diseases. For example, pyrimidine-based kinase inhibitors are a major class of
anticancer drugs that target signaling pathways involved in cell proliferation, survival, and
angiogenesis.

Role of 2-Iodopyrimidine in Drug Discovery

Library of 2-Substituted
Pyrimidines

High-Throughput
Screening

Lead Compound
Identification

e Suzuki, Sonogashira,
24 Buchwald-Hartwig

Drug Candidate

Click to download full resolution via product page

Caption: Logical workflow illustrating the use of 2-iodopyrimidine in drug discovery.

Conclusion

2-lodopyrimidine is a valuable and versatile building block in organic synthesis, particularly for
applications in medicinal chemistry and drug discovery. Its well-defined physical and chemical
properties, combined with its high reactivity in a range of robust cross-coupling reactions, make
it an ideal starting material for the synthesis of diverse libraries of pyrimidine-based
compounds. While direct biological activity in signaling pathways has not been reported for 2-
iodopyrimidine itself, its role as a key intermediate in the development of new therapeutic
agents is firmly established. The experimental protocols and data presented in this guide
provide a solid foundation for researchers and scientists to effectively utilize 2-iodopyrimidine
in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-lodopyrimidine: A Comprehensive Technical Guide for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1354134#2-iodopyrimidine-physical-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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